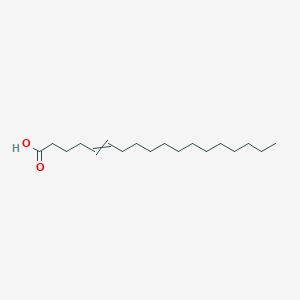

Octadec-5-enoic acid

Description

Octadec-5-enoic acid (IUPAC name: this compound) is a long-chain unsaturated fatty acid with the molecular formula C₁₈H₃₄O₂ and a molecular weight of 282.50 g/mol . It belongs to the lipid class of fatty acyls and is characterized by a single double bond at the C5 position (between carbons 5 and 6) in its 18-carbon chain. Key physicochemical properties include:

- Topological Polar Surface Area (TPSA): 37.30 Ų

- XLogP: 7.30 (indicating high lipophilicity)

- Rotatable bonds: 15

- H-bond acceptors/donors: 1 each .

This compound has been identified in plants such as Carlina acaulis and Thalictrum simplex . ADMET predictions highlight moderate oral bioavailability, possible liver toxicity, and low mutagenic risk (Ames test probability: 0.53) .

Properties

CAS No. |

4682-40-0 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadec-5-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20) |

InChI Key |

AQWHMKSIVLSRNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Plant Sources and Extraction Protocols

Thalictrum simplex (meadow rue) and Carlina species are primary sources, with fatty acid profiles dominated by this compound in specific tissues. Cold solvent extraction using hexane or chloroform-methanol mixtures (2:1 v/v) is employed to isolate total lipids, which are then saponified to release free fatty acids. Subsequent urea complexation or silver-ion chromatography selectively enriches the Δ⁵ monounsaturated isomer.

Table 1: Natural Occurrence and Extraction Yields

| Plant Species | Tissue Analyzed | Extraction Solvent | This compound Yield (%) |

|---|---|---|---|

| Thalictrum simplex | Roots | Chloroform-Methanol | 2.1 ± 0.3 |

| Carlina corymbosa | Aerial parts | Hexane | 1.7 ± 0.2 |

Chemical Synthesis via Wittig Olefination

The Wittig reaction is a cornerstone for constructing the Δ⁵ double bond with high stereocontrol. This method involves coupling a phosphonium ylide with a carbonyl precursor.

Reaction Design and Optimization

A modified protocol adapted from Yuasa and Horizoe’s synthesis of cis-11-octadecenoic acid demonstrates applicability to the Δ⁵ isomer. Methyl 5-bromopentanoate is converted to a phosphonium salt, which reacts with tridecanal under cryogenic conditions (-50°C) to favor cis-selectivity.

Table 2: Wittig Reaction Parameters for this compound

| Parameter | Value |

|---|---|

| Phosphonium Salt | Methyl 5-bromopentyltriphenylphosphonium bromide |

| Aldehyde | Tridecanal |

| Base | Potassium t-butoxide |

| Temperature | -50°C |

| Reaction Time | 3 hours |

| Yield | 78% |

| Cis-Selectivity | 94% |

Post-reaction hydrolysis with aqueous NaOH (2 M, 70°C, 3 h) yields the free acid, which is recrystallized from methanol at -20°C to achieve >99% purity.

Catalytic Dehydrogenation of Stearic Acid

Industrial-scale production often employs catalytic dehydrogenation of stearic acid (octadecanoic acid) using transition metal catalysts.

Mechanism and Catalyst Systems

Pd/C (5% wt) or Raney nickel catalyzes selective dehydrogenation at the Δ⁵ position under hydrogen-deficient conditions (200–250°C, 5–10 bar H₂). The reaction proceeds via a radical intermediate, with selectivity influenced by pore structure and acid pretreatment of the catalyst.

Table 3: Dehydrogenation Performance Metrics

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Δ⁵ Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 220 | 8 | 65 | 82 |

| Raney Ni | 240 | 10 | 58 | 75 |

Purification and Analytical Validation

Crude this compound requires rigorous purification to meet pharmaceutical standards.

Recrystallization and Chromatography

Recrystallization from methanol at subzero temperatures removes saturated fatty acid contaminants, achieving 99.8% purity. Preparative HPLC (C18 column, acetonitrile/0.1% phosphoric acid) further resolves geometric isomers, with cis- and trans- forms eluting at 11.9 and 15.8 minutes, respectively.

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 5.35 (m, 2H, CH=CH), 2.34 (t, 2H, J=7.5 Hz, COOH), 1.62 (m, 4H, CH₂ adjacent to double bond).

- GC-MS : m/z 282.5 [M]⁺, fragmentation ions at m/z 264 (loss of H₂O) and 185 (allylic cleavage).

Industrial-Scale Production Challenges

Scaling laboratory methods necessitates addressing:

- Cost of Phosphonium Reagents : Substituting triphenylphosphine with polymer-supported reagents reduces waste.

- Energy Intensity : Dehydrogenation at lower temperatures (180°C) via plasmonic Au/TiO₂ catalysts is under investigation.

- Byproduct Management : Distillation under reduced pressure (1–5 Torr) separates Δ⁵ from Δ⁶ and Δ⁴ isomers.

Chemical Reactions Analysis

Types of Reactions

Octadec-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using monooxygenase enzymes such as cytochrome P450 monooxygenase (CYP) or Baeyer–Villiger monooxygenase (BVMO). These enzymes introduce hydroxyl functional groups, increasing the hydrophilicity of the fatty acid.

Substitution: Substitution reactions involving this compound often require specific reagents and conditions to replace functional groups within the molecule.

Major Products Formed

The major products formed from these reactions include hydroxylated fatty acids, reduced fatty acids, and substituted fatty acid derivatives. These products have various applications in the production of biopolymers, biolubricants, and biosurfactants .

Scientific Research Applications

Octadec-5-enoic acid has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of octadec-5-enoic acid involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammation . The compound’s effects on cell membranes and metabolic pathways also contribute to its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The position of the double bond in long-chain unsaturated fatty acids significantly influences their physicochemical behavior and biological activity. Below is a comparative overview of Octadec-5-enoic acid and its positional isomers:

Note: XLogP for oleic acid is estimated from literature; other values are derived from provided evidence.

Discussion of Key Differences and Implications

Double Bond Position and Bioactivity: The C5 double bond in this compound may confer unique interactions with inflammatory targets like COX-2, distinguishing it from oleic acid (C9), which is more associated with metabolic regulation .

Safety Considerations: this compound’s ADMET profile indicates higher liver toxicity risk compared to oleic acid, which is widely used in food and pharmaceuticals . Positional isomers like C6 and C11 exhibit stronger dermal/ocular hazards, necessitating careful handling in laboratory settings .

Research Gaps: Limited data on the biological targets of C6 and C11 isomers restrict a full mechanistic comparison. Plant sources of this compound (e.g., Carlina acaulis) highlight its natural origin, but extraction yields and ecological roles require further study .

Q & A

Q. What are the primary natural sources of Octadec-5-enoic acid, and what extraction methods are effective?

this compound has been identified in plant species such as Carlina acaulis and Thalictrum simplex. Effective extraction involves sequential solvent extraction (e.g., n-hexane for non-polar lipids followed by methanol for polar compounds) and chromatographic purification, as demonstrated in studies isolating the compound from Cymbopogon martiniivar roots .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

Structural confirmation requires a combination of:

- GC-MS : To determine molecular weight and fragmentation patterns of methyl esters.

- NMR (¹H and ¹³C) : To identify double bond positions (e.g., δ 5.3–5.4 ppm for cis-alkene protons) and carbon backbone. Comparisons with spectral libraries and retention indices are critical for differentiation from analogs like oleic acid .

Q. How does the double bond position in this compound influence its physical properties compared to other monounsaturated fatty acids?

The Δ5 double bond reduces molecular symmetry, increasing melting point variability and altering solubility. For example, its XLogP (7.30) suggests higher hydrophobicity than oleic acid (Δ9, XLogP ~7.03), impacting membrane permeability in biological assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivities of this compound across studies?

Key approaches include:

- Standardized protocols : Control solvent systems (e.g., DMSO concentration in cell assays) to avoid artifactual inhibition.

- Dose-response validation : Use multiple cell lines or in vitro models to confirm target specificity (e.g., cyclooxygenase-2 vs. NF-κB inhibition).

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., plant extraction methods, purity >95%) .

Q. How do ADMET predictions for this compound inform its experimental use in pharmacological studies?

Computational models (e.g., admetSAR 2) predict moderate blood-brain barrier penetration (probability: 0.65) but low oral bioavailability (0.23), suggesting intravenous delivery for CNS studies. High CYP3A4 inhibition risk (0.87) necessitates drug interaction screening in co-administration assays .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in cell-based assays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with post-hoc tests : Compare treatment groups while controlling for batch effects (e.g., plate-to-plate variability). Raw data should be archived in appendices, with processed results (e.g., normalized viability curves) in the main text .

Q. What considerations are critical when designing in vitro assays to study the enzyme inhibition potential of this compound?

- Substrate specificity : Use recombinant enzymes (e.g., COX-2, sphingosine 1-phosphate receptor) to isolate target effects.

- Negative controls : Include fatty acids with similar chain lengths (e.g., stearic acid) to rule out non-specific binding.

- Pre-incubation time : Account for time-dependent inhibition, particularly for slow-binding targets .

Methodological Guidelines

Q. How should researchers document experimental procedures for reproducibility in this compound studies?

Follow the Beilstein Journal of Organic Chemistry standards:

- Detailed methods : Specify chromatography conditions (e.g., column type, gradient elution).

- Supporting information : Include raw spectral data (NMR, MS) and purity assessments (HPLC traces).

- Compound characterization : For novel derivatives, provide elemental analysis and high-resolution MS .

What criteria define a robust research question for investigating this compound's biological roles?

Questions must be:

- Narrow in scope : E.g., "How does Δ5 double bond positioning affect PPAR-γ binding affinity compared to Δ9 analogs?"

- Data-driven : Require multi-omics integration (e.g., lipidomics and transcriptomics).

- Hypothesis-testing : Avoid exploratory phrasing; instead, propose mechanistic relationships (e.g., "Does this compound modulate inflammatory pathways via COX-2 suppression?") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.